molecular formula C8H7N3O6 B7885199 {4-Amino-3,5-dinitrophenyl}acetic acid

{4-Amino-3,5-dinitrophenyl}acetic acid

Cat. No.: B7885199
M. Wt: 241.16 g/mol
InChI Key: NJFIZLNWFNCIEC-UHFFFAOYSA-N
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Description

{4-Amino-3,5-dinitrophenyl}acetic acid is a chemical compound characterized by the presence of an amino group (-NH2), two nitro groups (-NO2), and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-Amino-3,5-dinitrophenyl}acetic acid typically involves the nitration of {4-Amino-3,5-dihydroxyphenyl}acetic acid followed by the introduction of nitro groups at the 3 and 5 positions. The reaction conditions require careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions involving the nitration of precursor compounds. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: {4-Amino-3,5-dinitrophenyl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2).

  • Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amino derivatives.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

{4-Amino-3,5-dinitrophenyl}acetic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

{4-Amino-3,5-dinitrophenyl}acetic acid is compared with other similar compounds, such as {4-Hydroxy-3,5-dinitrophenyl}acetic acid and {3,5-Dinitroaniline}. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • {4-Hydroxy-3,5-dinitrophenyl}acetic acid

  • {3,5-Dinitroaniline}

  • {2,4-Dinitroaniline}

  • {3,5-Dinitrophenol}

Properties

IUPAC Name

2-(4-amino-3,5-dinitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c9-8-5(10(14)15)1-4(3-7(12)13)2-6(8)11(16)17/h1-2H,3,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFIZLNWFNCIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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